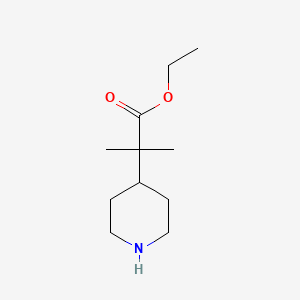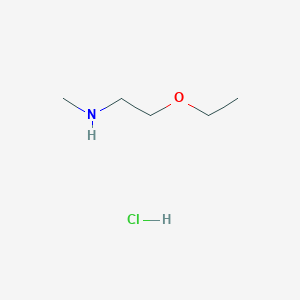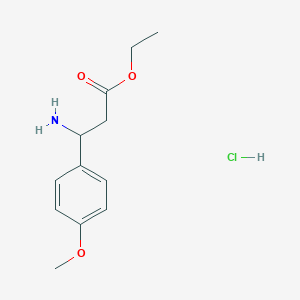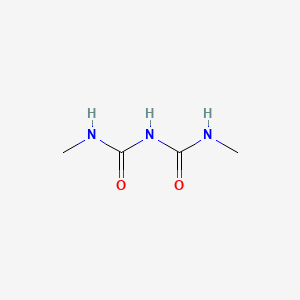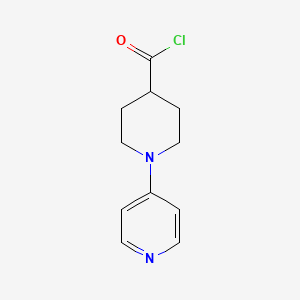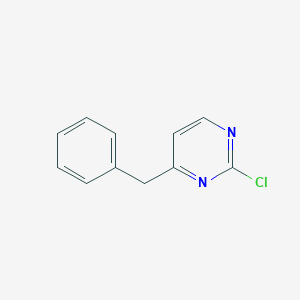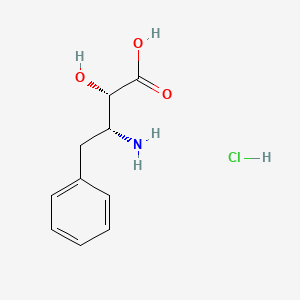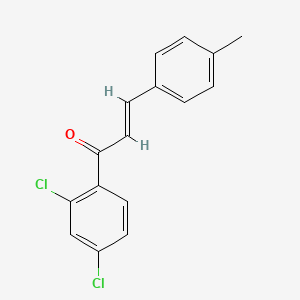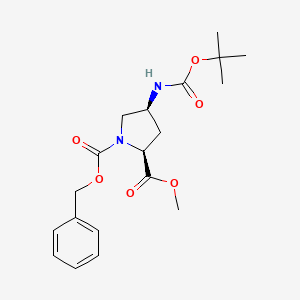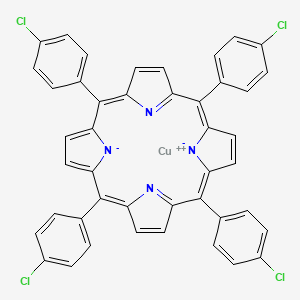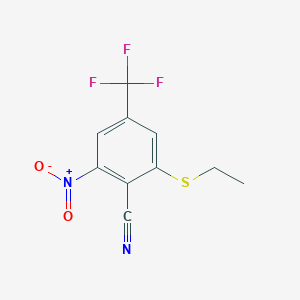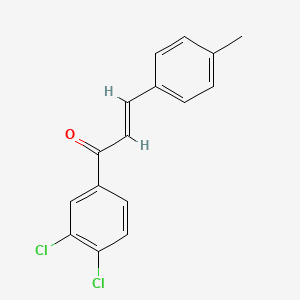
(2E)-1-(3,4-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one
Übersicht
Beschreibung
(2E)-1-(3,4-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one, also known as Curcumin, is a natural compound found in turmeric. It is a polyphenolic molecule with a bright yellow color and is widely used as a food additive, coloring agent, and traditional medicine. Over the past few decades, curcumin has gained significant attention in scientific research due to its potential therapeutic properties in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
(2E)-1-(3,4-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one exerts its therapeutic effects through multiple mechanisms of action. It has been shown to modulate various signaling pathways, including NF-κB, MAPK, and PI3K/Akt. This compound also has antioxidant and anti-inflammatory properties, which contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor properties. It has also been shown to improve cognitive function, reduce oxidative stress, and inhibit the accumulation of amyloid-beta plaques in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
(2E)-1-(3,4-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one has several advantages for lab experiments, including its low toxicity, availability, and affordability. However, curcumin has limited solubility in water and is rapidly metabolized in vivo, which can affect its bioavailability and therapeutic efficacy.
Zukünftige Richtungen
There are several future directions for curcumin research, including the development of more effective curcumin formulations with improved bioavailability, the identification of new targets and pathways for curcumin, and the evaluation of curcumin in combination with other drugs for synergistic effects. Additionally, the potential use of curcumin in the prevention and treatment of COVID-19 is an area of active research.
Conclusion:
In conclusion, curcumin is a natural compound with potential therapeutic properties in various diseases, including cancer, inflammation, and neurodegenerative disorders. Its multiple mechanisms of action, low toxicity, and availability make it an attractive candidate for further research and development.
Wissenschaftliche Forschungsanwendungen
(2E)-1-(3,4-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one has been extensively studied for its potential therapeutic properties in various diseases. In cancer, curcumin has been shown to inhibit tumor growth, induce apoptosis, and reduce inflammation. In inflammation, curcumin has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. In neurodegenerative disorders, curcumin has been shown to improve cognitive function, reduce neuroinflammation, and inhibit the accumulation of amyloid-beta plaques.
Eigenschaften
IUPAC Name |
(E)-1-(3,4-dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O/c1-11-2-4-12(5-3-11)6-9-16(19)13-7-8-14(17)15(18)10-13/h2-10H,1H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQZVLOKLSXWSE-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



